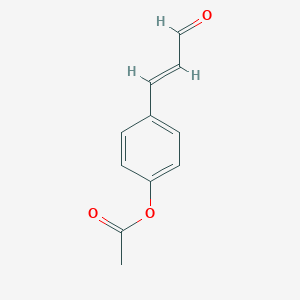

4-Acetoxy cinnamaldehyde

Vue d'ensemble

Description

4-Acetoxy-3-methoxycinnamaldehyde, predominantly trans, is a cinnamaldehyde derivative . It is an organic building block useful in chemical synthesis . The molecular formula is C12H12O4 .

Molecular Structure Analysis

The structure of cinnamaldehyde, a related compound, has been determined by broadband microwave spectroscopy . The structure of the molecule is planar due to the conjugation of the π-electron system .Chemical Reactions Analysis

While specific chemical reactions involving 4-Acetoxy cinnamaldehyde are not available, cinnamaldehyde, a major component of cinnamon oil, has been reported to undergo efficient electrocatalytic hydrogenation .Physical And Chemical Properties Analysis

4-Acetoxy-3-methoxycinnamaldehyde has a molecular weight of 220.221 Da . The melting point is 97-100 °C and the predicted boiling point is 342.7±27.0 °C . The predicted density is 1.162±0.06 g/cm3 .Applications De Recherche Scientifique

Enzyme Engineering and Catalysis

4-Acetoxy cinnamaldehyde has been studied in the context of enzyme engineering. The enzyme 4-oxalocrotonate tautomerase (4-OT) catalyzes a reaction involving acetaldehyde and benzaldehyde, producing 3-hydroxy-3-phenylpropanal and eventually yielding cinnamaldehyde. This enzymatic process has been enhanced through protein engineering, demonstrating the compound's relevance in biochemical research and potential applications in biocatalysis (Zandvoort, Geertsema, Quax, & Poelarends, 2012).

Anticancer Research

Cinnamaldehyde, derived from 4-Acetoxy cinnamaldehyde, shows promising results in cancer research. It induces apoptosis in human promyelocytic leukemia cells through ROS-mediated mitochondrial permeability transition, suggesting its potential as an anticancer agent (Ka, Park, Jung, Choi, Cho, Ha, & Lee, 2003). Additionally, cinnamaldehyde's role in reducing cyclooxygenase-2 activity in rat cerebral microvascular endothelial cells indicates its therapeutic potential in inflammatory conditions (Guo, Huo, Zhao, Liu, Li, Ma, Guo, & Jiang, 2006).

Antimicrobial Effects

Cinnamaldehyde exhibits antimicrobial properties, particularly against Escherichia coli O157:H7. Genome-wide transcriptional analysis has revealed its effects on gene expression in E. coli, including induction of oxidative stress-related genes and repression of DNA and protein synthesis genes (Visvalingam, Hernandez-Doria, & Holley, 2012).

Pharmacokinetics and Metabolism in Cancer Chemotherapy

Cinnamaldehyde and its derivatives are being investigated for their potential in cancer chemotherapy. Recent studies have explored their pharmacokinetics, metabolism, and mechanisms of apoptosis induction in cancer cells. This research provides insights into the development of cinnamaldehyde-based anticancer drugs (Hong, Ismail, Kang, Han, & Kwon, 2016).

Diabetes and Vascular Health

Studies on cinnamaldehyde have shown its potential in improving glucose metabolism and vascular function. In db/db mice, cinnamaldehyde significantly improved insulin sensitivity and islet morphology, and had positive effects on endothelium-dependent diastolic function (Guo, Sun, Huang, Wu, Hou, Qin, & Liu, 2017).

Neuroprotection

Cinnamaldehyde has shown neuroprotective effects against glutamate-induced oxidative stress and apoptosis in PC12 cells. This suggests its potential in treating neurodegenerative diseases (Lv, Yuan, Zeng, Liu, & Zhang, 2017).

Antiviral Properties

Cinnamaldehyde derivatives have demonstrated efficacy in inhibiting coxsackievirus B3-induced viral myocarditis, highlighting its potential in antiviral therapy (Li, Liu, Wang, Xie, Yang, Liu, Ding, Cao, & Wang, 2016).

Safety And Hazards

Orientations Futures

While specific future directions for 4-Acetoxy cinnamaldehyde are not available, research on cinnamaldehyde and its derivatives continues to be a promising area. For instance, cinnamaldehyde has been found to have potential therapeutic effects in the treatment of breast cancer , and it has been used in the development of antibacterial surfaces .

Propriétés

IUPAC Name |

[4-[(E)-3-oxoprop-1-enyl]phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-9(13)14-11-6-4-10(5-7-11)3-2-8-12/h2-8H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQCYVXBXRQUOL-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC=C(C=C1)/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetoxy cinnamaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,4S)-1-(4-Fluorophenyl)-4-(4-hydroxyphenyl)-3-[(3S)-3-hydroxy-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)propyl]azetidin-2-one](/img/structure/B126205.png)

![Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B126239.png)